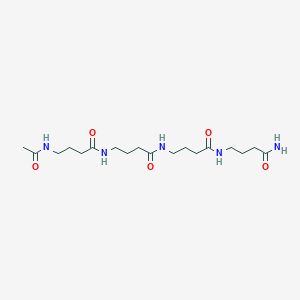
lithium;buta-1,3-diynylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium;buta-1,3-diynylbenzene is a compound that combines lithium with a buta-1,3-diynylbenzene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of lithium;buta-1,3-diynylbenzene typically involves the coupling of lithium with buta-1,3-diynylbenzene. One common method is the cross-coupling reaction of terminal alkynes with 1-bromoalkynes in the presence of copper (I) iodide and tris(o-tolyl)phosphine . This reaction can be carried out under mild conditions and provides good yields of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale cross-coupling reactions using optimized conditions to ensure high yield and purity. The use of recyclable catalysts and eco-friendly solvents can enhance the sustainability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Lithium;buta-1,3-diynylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of saturated or partially saturated derivatives.
Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include palladium (II) acetate, copper (I) iodide, and various oxidizing and reducing agents . Reaction conditions such as temperature, solvent, and reaction time can significantly influence the outcome of these reactions.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, cross-coupling reactions can yield unsymmetrical buta-1,3-diynes, while oxidation reactions can produce various oxidized derivatives .
Aplicaciones Científicas De Investigación
Lithium;buta-1,3-diynylbenzene has several scientific research applications:
Mecanismo De Acción
The mechanism of action of lithium;buta-1,3-diynylbenzene involves its interaction with specific molecular targets and pathways. The compound can modulate neurotransmitter systems, including dopamine and glutamate pathways, and promote GABA-mediated neurotransmission . Additionally, this compound can influence intracellular signaling pathways, such as protein kinase C (PKC) and glycogen synthase kinase-3 (GSK-3), leading to various cellular effects .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Butadiene: A simple diene with two double bonds, offering stability through electron delocalization.
1,3-Diyne: A compound with two triple bonds, used as an intermediate in organic synthesis.
Uniqueness
Lithium;buta-1,3-diynylbenzene is unique due to its combination of lithium and buta-1,3-diynylbenzene moieties, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in organic synthesis and materials science .
Propiedades
Número CAS |
91735-10-3 |
|---|---|
Fórmula molecular |
C10H5Li |
Peso molecular |
132.1 g/mol |
Nombre IUPAC |
lithium;buta-1,3-diynylbenzene |
InChI |
InChI=1S/C10H5.Li/c1-2-3-7-10-8-5-4-6-9-10;/h4-6,8-9H;/q-1;+1 |
Clave InChI |
ZHFSKWBJIPBBPO-UHFFFAOYSA-N |
SMILES canónico |
[Li+].[C-]#CC#CC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


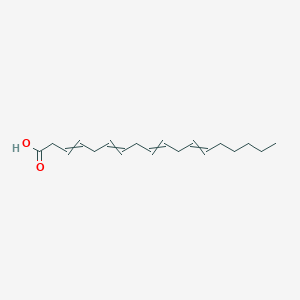
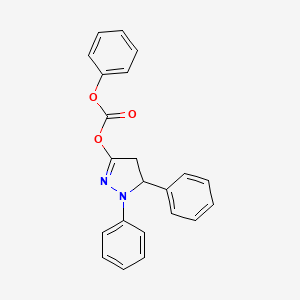
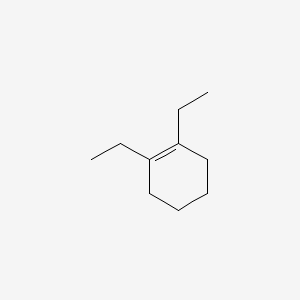
![N-methyl-N-[4-(phenylsulfanylmethyl)phenyl]formamide](/img/structure/B14368924.png)
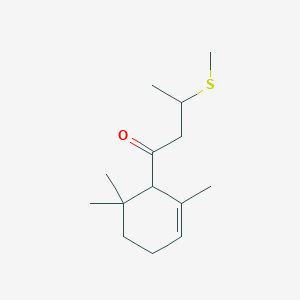
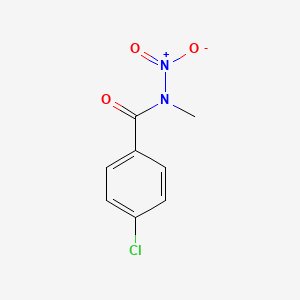



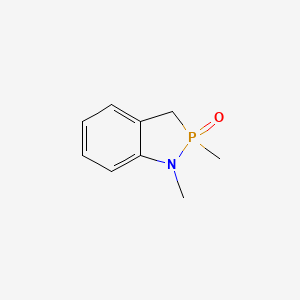

![1-[3-(Cyclopentanesulfinyl)propoxy]-3-methoxybenzene](/img/structure/B14368984.png)
